1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine
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Overview
Description
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine is a complex organic compound that features a combination of a thiophene ring, a sulfonyl group, a pyrazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. One common synthetic route includes:
Preparation of 5-tert-butylthiophene-2-sulfonyl chloride: This can be achieved by sulfonylation of 5-tert-butylthiophene using chlorosulfonic acid.
Preparation of 1-methylpyrazole: This can be synthesized from hydrazine and acetylacetone.
Coupling Reaction: The final step involves the coupling of 5-tert-butylthiophene-2-sulfonyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the rings.
Scientific Research Applications
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-phenylpyrazol-4-yl)piperazine
- 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-ethylpyrazol-4-yl)piperazine
Uniqueness
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine is unique due to the presence of the tert-butyl group on the thiophene ring, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
1-(5-tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S2/c1-16(2,3)14-5-6-15(23-14)24(21,22)20-9-7-19(8-10-20)13-11-17-18(4)12-13/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXILNFKUOIGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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